![molecular formula C27H38O3 B196321 Calcipotriol, anhydrous impurity A [EP] CAS No. 126860-83-1](/img/structure/B196321.png)
Calcipotriol, anhydrous impurity A [EP]
准备方法
合成路线及反应条件
MC 1046 的合成涉及多个步骤,从用于卡泊三醇合成的前体化合物开始。该过程通常包括以下步骤:
羟基化: 在类固醇骨架的特定位置引入羟基。
环化: 形成环丙基。
氧化和还原: 进行特定的氧化和还原反应以获得所需的官能团.
工业生产方法
MC 1046 的工业生产通常作为卡泊三醇合成的一部分进行。该过程涉及在受控条件下进行大规模化学反应,以确保高产率和纯度。 然后,使用色谱等技术分离和纯化该化合物 .
化学反应分析
反应类型
MC 1046 会发生各种化学反应,包括:
氧化: 羟基转化为酮或醛。
还原: 酮还原为醇。
取代: 用其他基团取代官能团.
常用试剂和条件
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 卤素或亲核试剂在碱性或酸性条件下的试剂.
主要产物
科学研究应用
Pharmaceutical Applications
Calcipotriol is predominantly used in topical formulations for psoriasis treatment. The anhydrous form of calcipotriol is particularly valuable due to its stability and efficacy in formulations. Key applications include:
- Topical Creams and Ointments : Calcipotriol is formulated into creams and ointments that are applied directly to affected skin areas. These formulations benefit from the anhydrous form's improved stability and reduced moisture content, which enhances shelf life and effectiveness .
- Nanosuspension Formulations : Recent studies have explored calcipotriol nanosuspension-loaded trilayer dissolving films, which improve drug solubility and bioavailability, making it easier to deliver therapeutic doses .
- Combination Therapies : Calcipotriol is often combined with other agents such as betamethasone to enhance therapeutic outcomes. These combination therapies leverage the anti-inflammatory properties of corticosteroids alongside the keratinocyte-regulating effects of calcipotriol .
Importance of Purity Levels
The purity of calcipotriol is critical for its effectiveness and safety. The European Pharmacopoeia specifies that the total level of impurities in pharmaceutical-grade calcipotriol should not exceed 2.0%, with a preference for levels below 1.0% . High purity levels ensure:
- Efficacy : Impurities can alter the pharmacokinetics and pharmacodynamics of calcipotriol, potentially reducing its therapeutic effectiveness.
- Safety : Lower impurity levels minimize the risk of adverse reactions, making formulations safer for patient use.
Case Studies and Research Findings
Studies comparing calcipotriol-based treatments with traditional therapies have shown comparable or superior results in reducing plaque severity and improving patient quality of life .
作用机制
MC 1046 通过与细胞中的维生素 D 受体 (VDR) 结合发挥作用。这种结合调节参与细胞分化和增殖的基因表达。 分子靶点包括控制细胞生长和免疫反应的各种转录因子和信号通路 .
相似化合物的比较
类似化合物
卡泊三醇 (MC 903): 母体化合物,在调节细胞分化方面更有效。
MC 1080: 卡泊三醇的另一种代谢物,具有类似但效力较低的作用。
1,25-二羟基维生素 D3: 维生素 D3 的天然活性形式,具有更广泛的生物学效应.
独特之处
MC 1046 由于其对 VDR 的特异性结合亲和力和与卡泊三醇相比的相对较低效力而具有独特性。 这使其成为研究维生素 D3 类似物微调效应的宝贵化合物,而不会造成明显的钙稳态紊乱 .
生物活性
Calcipotriol, anhydrous impurity A [EP], is a synthetic derivative of calcitriol, the active form of vitamin D. This compound is primarily used in dermatological applications, particularly for the treatment of psoriasis. Understanding its biological activity is crucial for optimizing its therapeutic use and ensuring patient safety.
Overview of Calcipotriol
Calcipotriol acts primarily through its interaction with the Vitamin D receptor (VDR) , which plays a significant role in cellular processes such as differentiation and proliferation. Unlike calcitriol, calcipotriol exhibits a much lower activity in regulating calcium metabolism, making it more suitable for topical applications without systemic effects on calcium levels.
Targeting Epidermal Cells:
Calcipotriol has been shown to reduce epidermal cell proliferation and enhance differentiation in lesional skin. This dual action is essential in treating psoriasis, where abnormal keratinocyte proliferation leads to thickened skin and plaques .
Biochemical Pathways:
The compound interacts with VDR-like receptors, influencing gene expression related to cell growth and differentiation. In vitro studies have demonstrated that calcipotriol induces differentiation and suppresses keratinocyte proliferation, which are critical mechanisms for its efficacy in treating psoriasis .
Pharmacokinetics
Calcipotriol undergoes rapid hepatic conversion to metabolites such as MC-1046 and MC-1080, which possess negligible pharmacological activity. This metabolic pathway is essential for understanding the compound's efficacy and safety profile. The pharmacokinetics of calcipotriol indicates that it is primarily localized at the site of application with minimal systemic absorption.
Case Studies and Clinical Findings
-
Clinical Efficacy:
A study evaluating the efficacy of calcipotriol in comparison to placebo demonstrated a significant reduction in psoriatic lesions after 2-4 weeks of treatment. The maximum therapeutic effect was typically observed by week six . -
Safety Profile:
The safety profile of calcipotriol has been well documented, with common side effects including local irritation and dermatitis. Long-term studies indicate that while side effects are generally mild, continuous monitoring is recommended for patients using topical formulations over extended periods .
Data Table: Comparative Efficacy of Calcipotriol Formulations
属性
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCQPIEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126860-83-1 | |
Record name | MC-1046 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126860831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MC-1046 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70BS4HF9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。